Home > Products > Screening Compounds P147076 > 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone - 852373-61-6

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone

Catalog Number: EVT-3097888
CAS Number: 852373-61-6
Molecular Formula: C19H13ClN4OS
Molecular Weight: 380.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section identifies and discusses compounds structurally related to 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone based on the provided scientific literature. The focus lies on compounds sharing the core structure of a [, , ]triazolo[4,3-b]pyridazine ring system, with variations in substituents and their positions.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] It demonstrated high potency in inhibiting BRD4, leading to c-Myc downregulation and tumor growth inhibition in xenograft studies. [] The bivalent nature of AZD5153 contributes to its enhanced potency compared to monovalent BET inhibitors. []

    Relevance: While AZD5153 and 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone differ significantly in their overall structures and biological targets, they share the common motif of a [, , ]triazolo[4,3-b]pyridazine ring system. This structural similarity suggests a potential starting point for exploring variations of 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone with modifications to the substituents on the core ring system, which might lead to compounds with different biological activities.

    Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. [] It exhibits strong inhibitory activity against both wild-type MET kinase and several clinically relevant mutants. [] SAR125844 displayed a promising parenteral profile and demonstrated sustained target engagement at tolerated doses in human xenograft tumor models. []

    Relevance: SAR125844 shares a high degree of structural similarity with 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone. Both compounds feature a [, , ]triazolo[4,3-b]pyridazine scaffold with a 4-halogenated phenyl ring attached to the triazole moiety. Additionally, both compounds possess a sulfur linker connecting the pyridazine ring to another aromatic system. These common structural features suggest that modifications to the linker and the aromatic substituent could lead to analogs of 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone with potentially interesting MET kinase inhibitory activity.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a c-MET inhibitor that, unfortunately, displayed species-dependent toxicity in clinical development, leading to compromised renal function due to crystal deposits in renal tubules. [] Metabolic studies revealed that SGX523 is metabolized by aldehyde oxidase in a species-specific manner to a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), potentially contributing to the observed nephropathy. []

    Relevance: SGX523 represents a valuable case study for understanding the potential metabolic liabilities associated with the [, , ]triazolo[4,3-b]pyridazine scaffold, particularly in the context of a sulfur linker. The structural similarities between SGX523 and 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone highlight the importance of evaluating the metabolic stability and potential for forming insoluble metabolites during the development of 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone analogs.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide Derivatives

    Compound Description: A series of novel N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives were synthesized and evaluated for their antimicrobial activities. [] These compounds exhibited good to moderate activity against various microorganisms. []

    Relevance: These derivatives offer valuable insights into the structure-activity relationship of compounds containing the [, , ]triazolo[4,3-b]pyridazine scaffold. Although their target (antimicrobial) differs from the potential applications of 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone, the variations in the substituents at the 3-phenyl position provide valuable information for exploring structural diversity and potential biological activities of 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone analogs.

Properties

CAS Number

852373-61-6

Product Name

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone

Molecular Formula

C19H13ClN4OS

Molecular Weight

380.85

InChI

InChI=1S/C19H13ClN4OS/c20-15-8-6-14(7-9-15)19-22-21-17-10-11-18(23-24(17)19)26-12-16(25)13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

ZZCTZBFNNQUPSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.